N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
Description
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a fluorobenzyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C22H18FN3O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C22H18FN3O/c23-18-12-10-16(11-13-18)15-26-20-9-5-4-8-19(20)25-21(26)14-24-22(27)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27) |
InChI Key |
MEIWLSIUJBIKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Fluorobenzyl Group: The benzimidazole derivative is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H18FN3O
- Molecular Weight : 359.3962 g/mol
- IUPAC Name : N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
The compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The benzimidazole moiety interacts with cellular targets involved in cancer progression, potentially inhibiting key enzymes or pathways that promote tumor growth.
- Case Studies : In vitro studies have shown that certain benzimidazole derivatives possess IC50 values lower than standard chemotherapeutics, indicating higher potency against specific cancer types .
Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives can also exhibit antimicrobial activity. The structure of this compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
- Evaluation Methodology : Antimicrobial activity is typically assessed using methods like the tube dilution technique, where Minimum Inhibitory Concentration (MIC) values are determined.
- Findings : Compounds with similar structures have shown promising results against various microbial strains, suggesting that modifications to the benzimidazole framework can enhance activity .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, typically starting from readily available benzimidazole precursors.
Synthetic Route Overview:
- Formation of Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
- Substitution Reactions : Introduction of the 4-fluorobenzyl group can be achieved through nucleophilic substitution reactions.
- Final Coupling : The final step involves coupling with benzoyl chloride to form the desired benzamide structure.
Future Directions and Research Opportunities
The potential applications of this compound extend into several areas:
- Drug Development : Continued research into its pharmacokinetics and toxicity profiles could pave the way for new anticancer or antimicrobial agents.
- Structural Optimization : Further modifications to enhance selectivity and reduce side effects are crucial for developing safer therapeutic options.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
- N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
- N-{[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
Uniqueness
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity, making it a valuable compound for research and development.
Biological Activity
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological activity, and relevant research findings, including case studies and data tables.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 363.4 g/mol. Its structure features a benzimidazole core, which is known for its pharmacological versatility.
Biological Activity
1. Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. A study highlighted that various benzimidazole compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some exhibiting better potency than standard antibiotics like ciprofloxacin and norfloxacin .
2. Anti-inflammatory Effects
Benzimidazole derivatives have been shown to interact with various receptors involved in inflammatory processes. They primarily act as inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. For instance, modifications in the benzimidazole structure can enhance COX inhibition, indicating a potential for developing anti-inflammatory drugs based on this scaffold .
3. Anticancer Activity
The benzimidazole scaffold is also recognized for its anticancer properties. Compounds with this structure have been reported to inhibit cancer cell proliferation through several mechanisms, including the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Specific derivatives have shown efficacy against various cancer types, making them promising candidates for further development .
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
| Activity | Compound | Target Organism/Condition | IC50/EC50 Values |
|---|---|---|---|
| Antibacterial | Various benzimidazoles | S. aureus, E. coli | IC50 = 0.72 µM |
| Anti-inflammatory | This compound | COX-1 and COX-2 | Not specified |
| Anticancer | Benzimidazole derivatives | Various cancer cell lines | EC50 = 3.0 nM (HCV) |
Case Study: Efficacy Against MRSA
A recent study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant bactericidal activity without causing toxicity to mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
